molecular formula C15H9FO B8472624 (3-Ethynylphenyl)(4-fluorophenyl)methanone CAS No. 918442-24-7

(3-Ethynylphenyl)(4-fluorophenyl)methanone

Cat. No. B8472624
M. Wt: 224.23 g/mol
InChI Key: WNMIRCGBPKWNBR-UHFFFAOYSA-N
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Patent
US07932398B2

Procedure details

In a 100 ml two-necked flask having a reflux condenser were charged 1.11 g (3.9 mmol) of 4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone and 165 mg (4.1 mmol) of NaOH (Kishida Chemical Co., Ltd.; 0.7 mm particles, 98%) and air in the flask was replaced by Ar gas. 20 ml of toluene was added to the mixture and the mixture was heated at 120° C. under reflux for 0.5 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was purified by column chromatography (hexane/AcOEt=10/1) using silica gel to obtain 0.5 g of 3-ethynyl-4′-fluorobenzophenone as yellow solid. (Yield: 53%)
Name
4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[C:15]C(O)(C)C)[CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:14]([C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[C:6]([C:5]1[CH:20]=[CH:21][C:2]([F:1])=[CH:3][CH:4]=1)=[O:7])#[CH:15] |f:1.2|

Inputs

Step One
Name
4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone
Quantity
1.11 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC(=CC=C2)C#CC(C)(C)O)C=C1
Name
Quantity
165 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml two-necked flask having
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hour
Duration
0.5 h
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
The resultant crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (hexane/AcOEt=10/1)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)C2=CC=C(C=C2)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.